molecular formula C26H17N7O7 B12419792 Vegfr-2-IN-28

Vegfr-2-IN-28

Cat. No.: B12419792
M. Wt: 539.5 g/mol
InChI Key: PHOMMXJDCXTWKV-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-28 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis and vascular development. This compound has garnered significant attention in the field of cancer research due to its ability to inhibit the growth of blood vessels that supply tumors, thereby restricting tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-28 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-28 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Vegfr-2-IN-28 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-28 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which in turn disrupts various cellular processes such as endothelial cell proliferation, migration, and survival. The molecular targets and pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are critical for angiogenesis and vascular development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vegfr-2-IN-28

This compound is unique in its high selectivity and potency against VEGFR-2 compared to other similar compounds. This selectivity reduces off-target effects and enhances its therapeutic potential in targeting angiogenesis-related diseases .

Biological Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis and is a significant target for cancer therapy. Inhibitors of VEGFR-2, such as Vegfr-2-IN-28, have garnered attention for their potential to disrupt pathological angiogenesis associated with tumors and other diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound functions as a selective inhibitor of VEGFR-2, which is primarily activated by the binding of VEGF-A, VEGF-C, and VEGF-D. Upon ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation at specific tyrosine residues (e.g., Tyr801, Tyr951, Tyr1175, and Tyr1214), initiating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival .

The inhibition of VEGFR-2 by this compound prevents these processes, thereby limiting tumor growth and metastasis. The compound's selectivity is critical as it minimizes off-target effects that could lead to adverse outcomes in normal tissues.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
Hela (Cervical)0.56
MCF-7 (Breast)0.66
H460 (Lung)0.096
HepG2 (Liver)0.026

These results indicate that this compound is particularly effective against liver carcinoma cells compared to other tested lines .

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound significantly reduces tumor size and angiogenesis. For example, in a B16 melanoma model, treatment with the compound resulted in a marked decrease in vascular density within tumors compared to controls .

Case Studies

  • Melanoma Treatment : A study involving murine models demonstrated that this compound effectively inhibited tumor growth in B16 melanoma by reducing VEGFR-2 signaling pathways associated with angiogenesis.
  • Breast Cancer : In another study focusing on MCF-7 cells, treatment with this compound led to reduced cell viability and proliferation rates, highlighting its potential as a therapeutic agent in breast cancer management.

Research Findings

Recent research has underscored the importance of targeting VEGFR-2 for therapeutic interventions. The following findings are notable:

  • Ligand Competition : Research indicates that soluble VEGF-A can compete with CAR-T cells targeting VEGFR-2, suggesting that inhibitors like this compound could enhance CAR-T cell efficacy by preventing this competition .
  • Phosphorylation Dynamics : The compound has been shown to alter the phosphorylation dynamics of VEGFR-2, leading to reduced activation of downstream signaling pathways critical for tumor progression .

Properties

Molecular Formula

C26H17N7O7

Molecular Weight

539.5 g/mol

IUPAC Name

(4E)-2-(2,4-dinitrophenyl)-5-methyl-4-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]pyrazol-3-one

InChI

InChI=1S/C26H17N7O7/c1-16-22(26(34)30(27-16)23-11-10-21(32(37)38)14-24(23)33(39)40)13-18-15-29(19-7-3-2-4-8-19)28-25(18)17-6-5-9-20(12-17)31(35)36/h2-15H,1H3/b22-13+

InChI Key

PHOMMXJDCXTWKV-LPYMAVHISA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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